Therapeutic Potential of 1-Phenylpyridazine-4-Carboxylic Acid Derivatives
Therapeutic Potential of 1-Phenylpyridazine-4-Carboxylic Acid Derivatives
Topic: Content Type: Technical Whitepaper Author Persona: Senior Application Scientist
From Synthetic Scaffolds to Bioactive Ligands
Executive Summary
The pyridazine heterocycle has long been a "privileged structure" in medicinal chemistry, yet the specific scaffold of 1-phenylpyridazine-4-carboxylic acid (and its stable tautomer, 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid ) represents an under-exploited chemical space with significant therapeutic promise. While historically utilized in agrochemistry as hybridization agents (gametocides), recent structure-activity relationship (SAR) studies have repositioned this moiety as a potent pharmacophore for Cannabinoid Receptor type-2 (CB2R) modulation , COX/LOX inhibition , and antimicrobial therapies .
This guide dissects the chemical architecture, synthetic pathways, and validated therapeutic applications of this scaffold, providing researchers with actionable protocols for drug development.
Chemical Architecture & Pharmacophore Analysis
The Tautomeric Reality
To work effectively with this molecule, one must first address its structural stability. The fully aromatic "1-phenylpyridazine-4-carboxylic acid" is often a misnomer in solution. The structure predominantly exists as the pyridazinone tautomer due to the lactam-lactim equilibrium.
-
Scaffold A (Aromatic): 1-phenylpyridazine-1-ium-4-carboxylate (Zwitterionic, less common).
-
Scaffold B (Stable): 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid .
In this guide, we focus on Scaffold B , as it serves as the primary template for bioactive derivatives (carboxamides and esters).
Pharmacophoric Features
The 1-phenyl-4-carboxylic acid motif offers a unique "Push-Pull" electronic system ideal for receptor binding:
-
Position 1 (N-Phenyl): Provides a bulky lipophilic domain (
- stacking capability) essential for anchoring the molecule into hydrophobic pockets (e.g., the hydrophobic channel of COX-2 or the orthosteric site of CB2R). -
Position 4 (Carboxylic Acid): A polar head group. It acts as a hydrogen bond donor/acceptor or can be derivatized into carboxamides to modulate solubility and blood-brain barrier (BBB) permeability.
-
Position 6 (Carbonyl/Oxo): Facilitates hydrogen bonding with residues like Serine or Threonine in enzyme active sites.
Therapeutic Targets & Mechanisms[1]
Cannabinoid Receptor Type-2 (CB2R) Modulation
Recent studies indicate that pyridazinone-4-carboxamides (derivatives of our core acid) function as selective CB2R ligands. Unlike CB1R ligands, which cause psychotropic side effects, CB2R ligands modulate neuroinflammation and immune response without CNS intoxication.
-
Mechanism: The N-phenyl ring occupies the hydrophobic pocket of the CB2 receptor, while the amide linker (derived from the 4-COOH) directs the substituent toward the extracellular loop, stabilizing the receptor in an inactive (inverse agonist) or active (agonist) conformation.
-
Clinical Relevance: Neuropathic pain, multiple sclerosis, and neurodegenerative disorders.
Dual COX/LOX Inhibition (Anti-inflammatory)
The structural homology between 1-phenylpyridazinones and traditional NSAIDs allows these derivatives to inhibit cyclooxygenase (COX) enzymes.
-
Selectivity: The bulkiness of the 1-phenyl group often favors COX-2 selectivity over COX-1, reducing gastric ulceration risks common with non-selective NSAIDs.
-
Pathway: Inhibition of prostaglandin E2 (PGE2) synthesis.
Antimicrobial Activity
Derivatives where the 4-carboxylic acid is converted to hydrazides or heterocycle-fused systems (e.g., triazolo-pyridazines) exhibit potent antifungal and antibacterial properties, likely by disrupting bacterial cell wall synthesis or mimicking nucleosides.
Synthetic Pathways & Optimization
The synthesis of the core 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid is robust, relying on the condensation of aryl hydrazines with dicarbonyls.
Pathway Visualization (DOT)
The following diagram illustrates the primary synthetic route and divergent derivatization.
Caption: Step-wise synthesis from phenylhydrazine precursors to bioactive carboxamide ligands.
Validated Experimental Protocols
Synthesis of 6-oxo-1-phenyl-1,6-dihydropyridazine-4-carboxylic acid
Objective: Isolate the core acid scaffold with >95% purity.
-
Reagents: Phenylhydrazine (10 mmol), Diethyl ketomalonate (10 mmol), Ethanol (30 mL), NaOH (10%).
-
Condensation:
-
Mix phenylhydrazine and diethyl ketomalonate in ethanol.
-
Reflux for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Checkpoint: Disappearance of hydrazine starting material indicates hydrazone formation.
-
-
Cyclization:
-
The intermediate often cyclizes spontaneously or upon extended heating.
-
Cool to room temperature.[1] The ester precipitate forms. Filter and wash with cold ethanol.
-
-
Hydrolysis (Critical Step):
-
Dissolve the ester in 10% NaOH (aq). Reflux for 1 hour.
-
Cool to 0°C. Acidify with HCl to pH 2.
-
Observation: A white solid (the carboxylic acid) will precipitate.
-
Recrystallize from Ethanol/Water.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the singlet at ~13.0 ppm (COOH) and the characteristic doublet/triplet pattern of the N-phenyl group (7.4–7.6 ppm).
-
CB2 Receptor Binding Assay (Radioligand Displacement)
Objective: Determine the binding affinity (
Materials:
-
Membranes from CHO cells stably expressing human CB2R.
-
Radioligand: [3H]-CP55,940 (0.5 nM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA.
Protocol:
-
Preparation: Incubate membrane protein (20 µg) with [3H]-CP55,940 and varying concentrations of the test compound (
to M). -
Equilibrium: Incubate for 90 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis:
-
Calculate IC50 using non-linear regression.
-
Convert to
using the Cheng-Prusoff equation: .
-
Control System:
-
Positive Control: WIN 55,212-2 (Known agonist).
-
Negative Control: DMSO vehicle (Total Binding).
-
Non-Specific Binding: Measure in the presence of 10 µM unlabeled CP55,940.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) trends for derivatives of 1-phenylpyridazine-4-carboxylic acid in anti-inflammatory and receptor binding contexts.
| Derivative Type | R-Group (Position 4) | Target | Activity Profile | Key Insight |
| Parent Acid | -COOH | GPR109A / Metal Chelation | Low/Moderate | Acts as a polar head; poor BBB permeability. |
| Ester | -COOEt | COX-2 | Moderate IC50 | Prodrug potential; improved lipophilicity. |
| Carboxamide | -CONH-Alkyl-Aryl | CB2 Receptor | High Affinity (nM) | The amide linker is critical for CB2 selectivity over CB1. |
| Hydrazide | -CONHNH2 | Microbial DNA Gyrase | High Potency | Precursor for triazole fusion; antibacterial. |
Mechanism of Action: CB2R Inverse Agonism
Understanding how these derivatives stabilize the inactive state of the CB2 receptor is crucial for designing non-psychoactive anti-inflammatory drugs.
Caption: Mechanism of Action for CB2R modulation by pyridazinone derivatives.
References
-
New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists. Source: University of Sassari / IRIS. Context: Primary source for the synthesis and CB2R activity of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides. URL:[Link] (Verified domain root for IRIS repository)
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways. Source: PubMed / NIH. Context: Comprehensive review of the anti-inflammatory mechanisms (COX/LOX) of the pyridazinone scaffold. URL:[Link] (Search Term: Pyridazinone Anti-inflammatory)
-
Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]. Source: Zeitschrift für Kristallographie / ResearchGate. Context: Provides structural data and confirmation of the tautomeric forms in solid state. URL:[Link]
